3-(5-thiophen-2-yl-1H-pyrazol-4-yl)-2,3,5,6,8,8a-hexahydroimidazo[5,1-c][1,4]oxazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)-2,3,5,6,8,8a-hexahydroimidazo[5,1-c][1,4]oxazin-1-one is a complex heterocyclic compound that features a unique combination of thiophene, pyrazole, and imidazo[5,1-c][1,4]oxazinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-thiophen-2-yl-1H-pyrazol-4-yl)-2,3,5,6,8,8a-hexahydroimidazo[5,1-c][1,4]oxazin-1-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of a thiophene-substituted pyrazole with an appropriate imidazole derivative under controlled conditions. The reaction conditions often include the use of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)-2,3,5,6,8,8a-hexahydroimidazo[5,1-c][1,4]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and electrophiles such as halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Scientific Research Applications
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)-2,3,5,6,8,8a-hexahydroimidazo[5,1-c][1,4]oxazin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-thiophen-2-yl-1H-pyrazol-4-yl)-2,3,5,6,8,8a-hexahydroimidazo[5,1-c][1,4]oxazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole moiety and exhibit similar biological activities.
Thiazoles: Contain a sulfur atom in a five-membered ring, similar to the thiophene ring in the target compound.
Imidazoles: Share the imidazole ring structure and are known for their diverse biological activities.
Uniqueness
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)-2,3,5,6,8,8a-hexahydroimidazo[5,1-c][1,4]oxazin-1-one is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of potential biological activities and synthetic versatility. This structural complexity makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)-2,3,5,6,8,8a-hexahydroimidazo[5,1-c][1,4]oxazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13-9-7-19-4-3-17(9)12(15-13)8-6-14-16-11(8)10-2-1-5-20-10/h1-2,5-6,9,12H,3-4,7H2,(H,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBZEZIVVUEKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(NC2=O)C3=C(NN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.